Product packaging for Dimethyl acid pyrophosphate(Cat. No.:CAS No. 68155-93-1)

Dimethyl acid pyrophosphate

Cat. No.: B051747
CAS No.: 68155-93-1
M. Wt: 206.03 g/mol
InChI Key: BPNLLIHZSAFABG-UHFFFAOYSA-N
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Description

Dimethyl acid pyrophosphate is a highly reactive organophosphorus compound that serves as a versatile phosphorylation and coupling agent in synthetic organic chemistry and biochemistry. Its primary research value lies in its ability to act as a dehydrating agent, facilitating the formation of phosphoanhydride bonds, which is critical for the synthesis of nucleotide analogues, dinucleoside pyrophosphates, and other high-energy phosphate compounds. The mechanism involves the electrophilic phosphorus center of the pyrophosphate moiety reacting with nucleophiles, such as hydroxyl groups, to form phosphorylated intermediates or to drive condensation reactions. This reagent is particularly valuable for studying enzyme mechanisms of pyrophosphatases and other nucleotide-processing enzymes, as well as for the preparation of substrates for these enzymes. Its unique reactivity profile, compared to more common reagents like carbodiimides, makes it a specialized tool for constructing complex molecular architectures where the introduction of a pyrophosphate linkage is required. Researchers utilize this compound in the exploration of energy transfer processes, the development of prodrugs, and the chemical synthesis of biomimetic molecules, providing critical insights into metabolic pathways and nucleotide signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8O7P2 B051747 Dimethyl acid pyrophosphate CAS No. 68155-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate
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InChI

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)
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InChI Key

BPNLLIHZSAFABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

COP(=O)(O)OP(=O)(O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C2H8O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIMETHYL ACID PYROPHOSPHATE
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DSSTOX Substance ID

DTXSID2044632
Record name Dimethyl dihydrogen diphosphate
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Molecular Weight

206.03 g/mol
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Physical Description

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact., Liquid
Record name DIMETHYL ACID PYROPHOSPHATE
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CAS No.

68155-93-1; 26644-00-8, 26644-00-8, 68155-93-1
Record name DIMETHYL ACID PYROPHOSPHATE
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Synthetic Methodologies for Dimethyl Acid Pyrophosphate and Analogues

Laboratory Synthesis Routes and Reaction Conditions

In a laboratory setting, several strategies have been developed to synthesize dimethyl acid pyrophosphate, each with specific reaction conditions and applications.

A common laboratory method for preparing this compound involves the reaction of dimethyl phosphate (B84403) with phosphorus oxychloride. vulcanchem.com This reaction is typically conducted in an inert solvent, such as dichloromethane, to prevent unwanted side reactions. A base, commonly triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net The neutralization of HCl is crucial to drive the reaction to completion and prevent acid-catalyzed degradation of the product. The reaction of phosphorus oxychloride with primary alcohols like methanol (B129727) in the presence of an HCl acceptor such as triethylamine or pyridine (B92270) is a known method for producing dialkyl chlorophosphates, which are precursors to the desired phosphate esters. researchgate.netorganic-chemistry.org

Table 1: Typical Reaction Conditions for Synthesis via Phosphorus Oxychloride

ParameterConditionPurposeCitation
Reactants Dimethyl phosphate, Phosphorus oxychlorideFormation of the pyrophosphate linkage vulcanchem.com
Solvent Dichloromethane (or other inert solvent)Provides a reaction medium and prevents hydrolysis
Base TriethylamineNeutralizes HCl byproduct researchgate.net
Temperature Controlled, often ambient (20-25°C)To manage the exothermic nature of the reaction

Carbodiimides are widely utilized as coupling agents in the synthesis of pyrophosphate esters. e-bookshelf.dewiley.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective condensing agents for converting mono- and di-alkyl phosphates into the corresponding pyrophosphates. nih.gov The reaction mechanism involves the activation of the phosphate group by the carbodiimide, forming a highly reactive intermediate. pnas.org This intermediate is then susceptible to nucleophilic attack by a second phosphate molecule, yielding the pyrophosphate and a urea (B33335) derivative (e.g., dicyclohexylurea) as a byproduct. nih.gov Water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also employed, particularly in aqueous environments, to facilitate the rapid and selective dimerization of phosphate amphiphiles into pyrophosphates. nih.gov This strategy has been foundational in the synthesis of nucleotides and their analogues. e-bookshelf.dewiley.com

Electrochemical methods represent an emerging and more sustainable alternative to traditional organophosphorus synthesis, which often relies on the high-energy conversion of phosphate rock to white phosphorus (P₄) and subsequent chlorination to PCl₃. rsc.org Research has demonstrated the electrosynthesis of dimethyl phosphite (B83602) through the oxidative coupling of an inorganic phosphorus source, such as hypophosphorous acid (H₃PO₂), with methanol. rsc.org This process can achieve high faradaic efficiencies, approaching 100%, under optimized conditions. rsc.org The proposed mechanism involves the electrochemical oxidation of H₃PO₂ to a reactive radical intermediate which then couples with methanol. rsc.org While not a direct synthesis of this compound, this methodology highlights the potential of electrosynthesis for creating P-C and P-O bonds from simple inorganic precursors, offering a greener path for various organophosphorus compounds. rsc.orgnanoesclab.com

Phosphoric anhydride (B1165640) (P₂O₅) is a powerful phosphating agent used in the synthesis of phosphate esters. researchgate.net The reaction of P₂O₅ with alcohols, such as methanol, can produce a mixture of mono- and di-esters. researchgate.netresearchgate.net The ratio of these products is influenced by factors like the stoichiometry of the reactants and the reaction conditions. researchgate.net For instance, using a 2:1:1 molar ratio of alcohol, P₂O₅, and water can favor the formation of the phosphate monoester. researchgate.net While P₂O₅ can react vigorously with alcohols, controlled conditions allow for the formation of the phosphoanhydride linkages characteristic of pyrophosphates. researchgate.net A solvent-free approach involving ball-milling dimethyl phosphate with phosphorus pentoxide has also been explored, inducing pyrophosphate bond formation through mechanical force, although yields have been reported as suboptimal.

Industrial Production Methods and Considerations

On an industrial scale, the synthesis of this compound requires precise control over reaction parameters to ensure safety, maximize yield, and maintain product quality. Industrial production may employ continuous flow reactors instead of batch reactors. This approach allows for better management of the exothermic nature of the reactions and more consistent process control.

Automated systems are often integrated to handle the efficient metering of reagents and for real-time monitoring of reaction parameters. A significant consideration in industrial synthesis, particularly in methods generating HCl, is the management of byproducts. Robust scrubbing systems or in-situ neutralization strategies, for example using tertiary amines to precipitate removable ammonium (B1175870) salts, are necessary to prevent equipment corrosion and product degradation. The compound has industrial applications as a polymerizing agent, curing catalyst, and accelerator in resins and coatings. knowde.comknowde.com

Table 2: Comparison of Laboratory and Industrial Synthesis

FeatureLaboratory SynthesisIndustrial ProductionCitation
Scale Small (grams to kilograms)Large (tonnage)
Equipment Glassware, batch reactorsContinuous flow reactors, automated systems
Control Manual or semi-automatedFully automated for precise control
Byproduct Management Basic neutralizationAdvanced scrubbing and recovery systems

Synthesis of Labeled this compound for Mechanistic Investigations

To study the role of this compound and its analogues in complex biological and chemical systems, isotopically labeled versions are synthesized. acs.org Labeling with stable isotopes such as ¹³C allows for the tracking of the molecule through metabolic pathways or reaction mechanisms. acs.org

A key example is the synthesis of stable isotope-labeled [3,4,5-¹³C₃] self-immolating ester-protected dimethylallyl pyrophosphate (DMAPP), an analogue of this compound. acs.org This labeled compound can be introduced into biological systems, such as Bacillus subtilis, where native enzymes hydrolyze the ester to release the labeled DMAPP. acs.org Researchers can then use techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to trace the incorporation of the ¹³C atoms into downstream metabolites, providing clear insights into biosynthetic pathways. acs.org Similarly, deuterium (B1214612) (²H) labeling has been used in the synthesis of isopentenyl pyrophosphates to investigate the stereochemical details of enzyme-catalyzed cyclization reactions in terpenoid biosynthesis. rsc.orgpnas.org

Chemoenzymatic Synthesis of Pyrophosphate Analogues

Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex pyrophosphate analogues, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly valuable for producing molecules that are challenging to assemble through purely chemical or biological means. The literature provides significant insights into the chemoenzymatic synthesis of various pyrophosphate analogues, such as inositol (B14025) pyrophosphates and undecaprenyl pyrophosphate derivatives, while specific methodologies for the direct chemoenzymatic synthesis of this compound are not extensively documented.

The core principle of this methodology involves the chemical synthesis of a precursor molecule, which is then subjected to one or more enzymatic transformations to yield the final pyrophosphate analogue. Key enzyme classes utilized in these syntheses include kinases and glycosyltransferases, which respectively facilitate the transfer of phosphate groups and sugar moieties.

A notable application of chemoenzymatic synthesis is in the production of inositol pyrophosphates (PP-InsPs), which are crucial signaling molecules. nih.govacs.org A robust and scalable strategy for synthesizing various PP-InsPs, including 5PP-InsP₅, 1PP-InsP₅, and 1,5(PP)₂-InsP₄, has been developed. nih.govacs.org This method relies on the use of highly active kinases, such as inositol hexakisphosphate kinase A (IP6KA) from Entamoeba histolytica and the kinase domain of human diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2). nih.govacs.org The synthesis begins with a chemically accessible inositol phosphate, which is then enzymatically phosphorylated to the desired pyrophosphate analogue. acs.org

Similarly, the chemoenzymatic synthesis of bacterial polysaccharide repeating unit undecaprenyl pyrophosphate (RU-PP-Und) and its analogues has been successfully demonstrated. nih.govnih.govresearchgate.net This process involves two main stages: the chemical synthesis of a precursor, such as N-acetyl-D-galactosamine-pyrophosphate-undecaprenyl (GalNAc-PP-Und), followed by the enzymatic extension of this precursor. nih.govresearchgate.net A series of glycosyltransferases are employed to sequentially add sugar units, leading to the formation of the complete repeating unit linked to the undecaprenyl pyrophosphate anchor. nih.govresearchgate.net

The following tables summarize key research findings in the chemoenzymatic synthesis of pyrophosphate analogues.

Table 1: Chemoenzymatic Synthesis of Inositol Pyrophosphate Analogues

Starting MaterialEnzyme(s)Product(s)Research Focus
Inositol hexakisphosphate (InsP₆)Inositol hexakisphosphate kinase A (IP6KA) from Entamoeba histolytica5-diphosphoinositol pentakisphosphate (5PP-InsP₅)Scalable synthesis of a key inositol pyrophosphate signaling molecule. nih.govacs.org
5-diphosphoinositol pentakisphosphate (5PP-InsP₅)Kinase domain of human diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2)1,5-bis(diphospho)inositol tetrakisphosphate (1,5(PP)₂-InsP₄)Stepwise enzymatic synthesis to produce highly phosphorylated inositol messengers. nih.govacs.org
Inositol hexakisphosphate (InsP₆) and radiolabeled ATPHuman inositol hexakisphosphate kinase 1 (IP6K1)Radiolabeled 5PP-InsP₅-β³²PProduction of a valuable tool for studying protein pyrophosphorylation. nih.govacs.org

Table 2: Chemoenzymatic Synthesis of Undecaprenyl Pyrophosphate Analogues

Chemically Synthesized PrecursorEnzyme(s)Final ProductResearch Focus
N-acetyl-D-galactosamine-pyrophosphate-undecaprenyl (GalNAc-PP-Und)WbdN (a glucosyltransferase)Glucose-GalNAc-PP-UndElucidation of the E. coli O157 O-polysaccharide biosynthetic pathway. nih.govresearchgate.net
Glucose-GalNAc-PP-UndWbdO (an L-fucosyltransferase)L-Fucose-Glucose-GalNAc-PP-UndStepwise enzymatic assembly of the polysaccharide repeating unit. nih.govresearchgate.net
L-Fucose-Glucose-GalNAc-PP-UndWbdP (an N-acetylperosamine transferase)N-acetylperosamine-L-Fucose-Glucose-GalNAc-PP-Und (intact RU-PP-Und)Complete chemoenzymatic synthesis of the E. coli O157 repeating unit. nih.govresearchgate.net
Azide-linked geranyl diphosphate (B83284) (FPP analogue)Undecaprenyl pyrophosphate synthase (UppS) and a phosphataseAzide-linked undecaprenyl phosphate (Az-BP)Preparation of a lipid anchor for the enzymatic assembly of bacterial glycans. acs.org

While these examples highlight the successful application of chemoenzymatic strategies for complex pyrophosphate analogues, there is a notable lack of specific research detailing the chemoenzymatic synthesis of the simpler this compound. The existing literature primarily focuses on the generation of larger, biologically active molecules where the pyrophosphate moiety is attached to a more complex scaffold.

Reaction Mechanisms and Catalysis Involving Dimethyl Acid Pyrophosphate

Fundamental Principles of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions, which involve the transfer of a phosphoryl group (PO₃⁻) from a donor to an acceptor, are fundamental to many life processes, including energy metabolism, signal transduction, and the synthesis of essential biomolecules like DMAPP. nih.govnih.gov These reactions are characterized by their exceptionally slow rates in aqueous solution, necessitating enormous rate accelerations by enzymes. nih.govresearchgate.net The mechanistic principles governing these transfers provide a framework for understanding the catalysis of DMAPP-related enzymes.

The mechanism of phosphoryl transfer reactions is typically described as existing on a spectrum between two limiting extremes: a dissociative mechanism and an associative mechanism. nih.govresearchgate.net

Dissociative Mechanism: This pathway, also known as an SN1-like or elimination-addition mechanism, involves the cleavage of the bond between the phosphorus and the leaving group as the first step. nih.govplos.org This process forms a highly reactive, short-lived metaphosphate intermediate (PO₃⁻). nih.govresearchgate.net This intermediate is then rapidly attacked by the nucleophile to form the final product. researchgate.net In a dissociative transition state, the bonds to the incoming nucleophile and the departing leaving group are elongated, and it is often described as "loose". nih.govplos.org

Associative Mechanism: This pathway, also referred to as an SN2-like or addition-elimination mechanism, involves the nucleophile attacking the phosphorus center first. nih.govacs.org This attack leads to the formation of a stable, pentavalent phosphorane intermediate, which has a trigonal bipyramidal geometry. libretexts.orglibretexts.org In a subsequent step, the leaving group is expelled. libretexts.org The transition state in this mechanism is "tight," with significant bond formation to the nucleophile before the bond to the leaving group is substantially broken. nih.govresearchgate.net

Most phosphoryl transfer reactions are now considered to proceed via a concerted (ANDN) mechanism , where bond formation and bond cleavage occur in a single step through one transition state. nih.govnih.gov However, the character of this transition state can be either "dissociative-like" (late transition state, where bond-breaking is more advanced than bond-making) or "associative-like" (early transition state, where bond-making is more advanced). nih.govacs.org For phosphate (B84403) monoesters like ATP, the evidence generally points towards a concerted mechanism with a dissociative, metaphosphate-like transition state. nih.govnih.gov

Table 1: Comparison of Phosphoryl Transfer Mechanisms

Feature Dissociative Mechanism (SN1-like) Associative Mechanism (SN2-like) Concerted Mechanism

| Order of Events | 1. Bond breaking 2. Bond formation | 1. Bond formation 2. Bond breaking | Simultaneous bond breaking and formation | | Intermediate | Metaphosphate (PO₃⁻) | Pentavalent Phosphorane | None | | Transition State | "Loose" - elongated bonds to nucleophile and leaving group | "Tight" - short bonds to nucleophile and leaving group | Varies from "loose" to "tight" character | | Analogy | Elimination-Addition | Addition-Elimination | SN2 Reaction |

The transition state in a phosphoryl transfer reaction is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. nih.gov It cannot be directly observed experimentally, but its structure can be powerfully inferred through kinetic studies. nih.gov

The geometry of the transition state is typically trigonal bipyramidal. libretexts.org In this arrangement, the three non-bridging oxygen atoms are positioned in the equatorial plane, while the attacking nucleophile and the departing leaving group occupy the two apical positions, ideally in a straight line with the central phosphorus atom. libretexts.orglibretexts.org

The character of the transition state (loose vs. tight) is determined by the relative lengths of the bonds to the nucleophile and the leaving group. nih.gov

A loose transition state has extensive bond cleavage to the leaving group and little bond formation to the nucleophile. This is characteristic of dissociative-like mechanisms. nih.gov

A tight transition state features substantial bond formation to the nucleophile and less advanced cleavage of the bond to the leaving group, which is typical of associative-like mechanisms. nih.gov

Kinetic isotope effects (KIEs) and linear free-energy relationships (LFERs) are key experimental tools used to probe the structure of the transition state. nih.gov For example, large KIEs on the leaving group oxygen suggest extensive bond cleavage in the transition state, consistent with a more dissociative character. nih.gov The nature of the transition state is not fixed; it can vary depending on the phosphate ester (monoester, diester, or triester) and the properties (e.g., pKₐ) of the nucleophile and leaving group. nih.gov

Phosphoryl transfer reactions are notoriously slow in the absence of a catalyst. nih.gov The hydrolysis of a phosphate monoester dianion, for instance, has a half-life estimated to be over a trillion years, highlighting a massive kinetic barrier. nih.gov This inherent stability is crucial for molecules like ATP and DNA, preventing their rapid degradation in the aqueous environment of the cell.

Enzymes that catalyze these reactions, such as kinases and phosphatases, achieve extraordinary rate accelerations, often exceeding 10²⁰-fold over the uncatalyzed reaction. nih.govelifesciences.org For example, alkaline phosphatase accelerates the hydrolysis of a phosphate monoester by a factor of more than 10²⁷. nih.gov

This catalytic power stems from the enzyme's ability to stabilize the transition state of the reaction far more than it stabilizes the ground state (the enzyme-substrate complex). elifesciences.orgnih.gov According to transition state theory, the rate of a reaction is determined by the free energy difference between the transition state and the ground state (ΔG‡). elifesciences.org Enzymes lower this activation barrier through several mechanisms:

Preferential Binding: The active site is exquisitely shaped to bind the transition state with much higher affinity than the substrate. elifesciences.orgelifesciences.org

Electrostatic Stabilization: Positively charged amino acid residues (e.g., Arginine, Lysine) and metal ions (e.g., Mg²⁺) in the active site stabilize the buildup of negative charge on the oxygen atoms of the phosphoryl group in the transition state. libretexts.orgelifesciences.orgmdpi.com

General Acid/Base Catalysis: Active site residues can act as proton donors (general acids) or acceptors (general bases) to facilitate the reaction. For example, a general acid can protonate the leaving group, making it better able to depart. acs.orgnih.gov

Proximity and Orientation: The enzyme binds the substrates (e.g., ATP and the acceptor) in close proximity and in the optimal orientation for the in-line attack required for phosphoryl transfer, reducing the entropic penalty of the reaction. mdpi.com

Table 2: Illustrative Rate Acceleration by an Enzyme

Reaction Catalyst Second-Order Rate Constant (k, M⁻¹s⁻¹) Rate Acceleration (fold)
Phosphate Monoester Hydrolysis None (Water) < 10⁻¹⁸ 1
Phosphate Monoester Hydrolysis Alkaline Phosphatase ~ 1 x 10⁶ > 10²⁴

Data derived from general principles discussed in sources nih.govnih.gov.

Enzymatic Catalysis of Reactions Involving Dimethylallyl Pyrophosphate

The principles of catalysis are vividly illustrated by enzymes that utilize DMAPP. A key enzyme in this context is Isopentenyl Diphosphate (B83284) Isomerase, which directly catalyzes a reaction involving the interconversion of DMAPP and its isomer, setting the stage for all subsequent isoprenoid biosynthesis.

Isopentenyl diphosphate isomerase (IDI) (EC 5.3.3.2) is a crucial enzyme that catalyzes the reversible isomerization of the relatively unreactive isopentenyl diphosphate (IPP) into its more electrophilic and reactive allylic isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgacs.org This conversion is an essential activation step in the biosynthesis of over 35,000 isoprenoid compounds. acs.orgresearchgate.net Two distinct, non-homologous families of IDI have evolved to perform this reaction: Type I and Type II. acs.orgrsc.org

Type I IDI is found in eukaryotes (including humans), archaea, and many bacteria. acs.orgnih.gov Its mechanism does not involve a net redox change but is a remarkable example of acid-base catalysis that proceeds through a highly reactive carbocation intermediate. ebi.ac.ukpnas.org The enzyme requires divalent metal ions, such as Mg²⁺ and/or Zn²⁺, for its activity. rsc.orgnih.gov

The catalytic cycle is understood to proceed via a protonation-deprotonation mechanism with an antarafacial stereochemistry, meaning the proton is added to one face of the molecule and removed from the opposite face. wikipedia.orgacs.org

The key steps are:

Protonation: An acidic residue in the active site, proposed to be a glutamate (B1630785) (E116 in E. coli IDI), protonates the C4 carbon of the IPP double bond. acs.orgnih.gov This electrophilic attack is the most challenging step as it involves protonating an unactivated C=C double bond. wikipedia.org

Carbocation Formation: The protonation of IPP results in the formation of a transient, high-energy tertiary carbocation intermediate. nih.govebi.ac.ukresearchgate.net This highly reactive species is stabilized within the active site, potentially through interactions with the carboxylate of the glutamate residue and quadrupole-charge interactions with aromatic residues like tryptophan. nih.govebi.ac.uk

Deprotonation: A basic residue, identified as a cysteine (C67 in E. coli IDI), acts as a general base. ebi.ac.uk Its thiolate anion abstracts a proton from the C2 carbon of the carbocation intermediate. ebi.ac.uk

Product Formation: This deprotonation step leads to the formation of a new double bond between C2 and C3, yielding the final product, DMAPP. wikipedia.org

The entire process is reversible, allowing the enzyme to catalyze the conversion of DMAPP back to IPP. pnas.org

Table 3: Key Active Site Residues in E. coli Type I IDI and Their Catalytic Roles

Residue Proposed Role Supporting Evidence
Glutamate (E116) General Acid Site-directed mutagenesis; X-ray structures with inhibitors show proximity to the site of protonation. nih.gov
Cysteine (C67) General Base Alkylation by mechanism-based inhibitors; X-ray structures confirm its position for proton abstraction. acs.orgebi.ac.uk
Tryptophan (W161) Carbocation Stabilization Positioned to stabilize the positive charge of the intermediate through quadrupole interactions. ebi.ac.uk
Metal Ions (Mg²⁺/Zn²⁺) Substrate Binding & Catalysis Required for activity; one ion coordinates the pyrophosphate group, the other is in a structural site. rsc.orgnih.gov

Prenyltransferases and Condensation Reactions

Prenyltransferases are a class of enzymes that catalyze the transfer of a prenyl group, such as the dimethylallyl group from DMAPP, to an acceptor molecule. nih.govcsic.es These enzymes are central to the biosynthesis of a vast array of isoprenoid compounds. researchgate.net The most common type of reaction is a "head-to-tail" condensation, where the C1 ("head") of an allylic pyrophosphate like DMAPP is joined to the C4 ("tail") of an isopentenyl pyrophosphate (IPP) molecule. pnas.org

The general mechanism for these short-chain trans-prenyltransferases proceeds through a three-step ionization-condensation-elimination sequence. frontiersin.orgfrontiersin.org First, the enzyme facilitates the ionization of the allylic substrate (e.g., DMAPP), where the carbon-oxygen bond to the pyrophosphate is cleaved. acs.orgfrontiersin.org This step is aided by the coordination of Mg²⁺ ions, which are held in place by highly conserved aspartate-rich motifs within the enzyme's active site, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). csic.esfrontiersin.org The departure of the pyrophosphate anion generates a resonance-stabilized allylic carbocation. acs.orgfrontiersin.org In the second step, the electron-rich double bond of the incoming IPP molecule performs a nucleophilic attack on this carbocation, forming a new carbon-carbon bond. frontiersin.org Finally, a proton is eliminated from the C2 of the original IPP moiety, re-establishing a double bond and yielding a new, elongated allylic pyrophosphate product. acs.org The enzyme architecture plays a crucial role in protecting the reactive carbocation intermediates from premature quenching by water and in determining the chain length of the final product. researchgate.net

The formation of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) are foundational steps in terpenoid biosynthesis, catalyzed by specific short-chain prenyltransferases. researchgate.netresearchgate.net

Geranyl Pyrophosphate Synthase (GPPS) catalyzes the first head-to-tail condensation reaction, joining one molecule of DMAPP with one molecule of IPP. pnas.orgwikipedia.org This reaction produces the C10 isoprenoid, geranyl pyrophosphate, which is the precursor to all monoterpenes. pnas.org The reaction follows the canonical ionization-condensation-elimination mechanism described for prenyltransferases. pnas.org

Farnesyl Pyrophosphate Synthase (FPPS) is responsible for synthesizing the C15 isoprenoid, farnesyl pyrophosphate. acs.orgnih.gov This enzyme performs two sequential condensation reactions. frontiersin.orgnih.gov In the first catalytic cycle, FPPS condenses DMAPP and IPP to form GPP, just as GPPS does. nih.gov However, unlike GPPS, the GPP product remains bound in the active site. In the second cycle, this enzyme-bound GPP serves as the new allylic substrate and is condensed with a second molecule of IPP. frontiersin.org This second elongation step yields the final C15 product, FPP, which is a critical branch-point metabolite, serving as a precursor for the synthesis of steroids (via squalene), dolichols, and for protein prenylation. nih.govnih.gov The ability of FPPS to perform two elongation steps is determined by the size and shape of its active site pocket, which can accommodate the C10 intermediate but favors the release of the C15 product.

Building upon the C15 FPP scaffold, further enzymatic reactions lead to more complex terpenoids.

Geranylgeranyl Diphosphate (GGPP) Synthase (GGPPS) extends the isoprenoid chain to 20 carbons. aacrjournals.orgnih.gov Similar to FPPS, GGPPS is a short-chain prenyltransferase that utilizes FPP as its allylic substrate. nih.govnih.gov It catalyzes the condensation of FPP with one molecule of IPP through the standard head-to-tail mechanism. nih.govaacrjournals.org The resulting C20 product, geranylgeranyl diphosphate (GGPP), is the precursor for diterpenes (like taxol), carotenoids, and chlorophylls, and is also used for the geranylgeranylation of proteins. aacrjournals.orgacs.org

Squalene (B77637) Synthase (SQS) catalyzes a unique "head-to-head" condensation of two molecules of FPP to form squalene (C30), the precursor to all sterols, including cholesterol. wikipedia.orgebi.ac.ukmdpi.com This reaction is a critical committed step in sterol biosynthesis. wikipedia.orgmdpi.com The mechanism occurs in two distinct steps:

First, two molecules of FPP are condensed in a head-to-head fashion to form a cyclopropylcarbinyl pyrophosphate intermediate called presqualene pyrophosphate (PSPP). wikipedia.orgmdpi.comnih.gov This step involves the ionization of one FPP molecule to an allylic carbocation, which is then attacked by the second FPP molecule. wikipedia.orgebi.ac.uk

In the second half-reaction, the pyrophosphate group of PSPP is eliminated, and the intermediate undergoes a series of complex carbocationic rearrangements, ultimately leading to the formation of the squalene backbone. wikipedia.org This rearrangement is coupled with a reduction step that requires NADPH as a cofactor. wikipedia.orgnih.gov

Dimethylallyl pyrophosphate is also the donor for the prenylation of nucleic acids, a critical post-transcriptional modification. The enzyme tRNA dimethylallyltransferase (DMATase) , encoded by the miaA gene in E. coli, catalyzes the transfer of the dimethylallyl group from DMAPP to the N6 position of a specific adenosine (B11128) residue (A37), which is located adjacent to the anticodon in tRNAs that read codons beginning with uridine. nih.govacs.orguniprot.org This modification, resulting in N⁶-isopentenyladenosine (i⁶A), is crucial for the efficiency and fidelity of protein translation. genesilico.plpnas.org

The catalytic mechanism of DMATase is distinct from other prenyltransferases. nih.govgenesilico.pl Kinetic and structural studies have revealed an ordered sequential binding mechanism where the enzyme first binds the tRNA substrate, which induces a conformational change that allows for the subsequent binding of the DMAPP donor. nih.govacs.orgpnas.org The enzyme possesses a remarkable channel-like structure. nih.govgenesilico.pl The tRNA anticodon loop binds at one end of the channel, causing the target A37 nucleotide to flip out of the loop and into the catalytic center within the channel. genesilico.pltandfonline.com DMAPP enters the channel from the opposite side, and the transfer reaction occurs in the middle once the two substrates meet. nih.govgenesilico.pl The enzyme utilizes a P-loop motif to recognize the pyrophosphate moiety of DMAPP, a feature that distinguishes it structurally from prenyltransferases involved in protein modification. nih.gov

Parameter Value for E. coli DMAPP-tRNA transferase
Kₘ for tRNAᴾʰᵉ 96 ± 11 nM
Kₘ for DMAPP 3.2 ± 0.5 µM
Vₘₐₓ 0.83 ± 0.02 µmol min⁻¹ mg⁻¹
Binding Mechanism Ordered sequential (tRNA binds first, then DMAPP)

Data sourced from a study on the recombinant E. coli enzyme. acs.org

In plants, a diverse group of specialized metabolites is created by the action of prenyltransferases that attach prenyl groups to various phenolic compounds. Stilbenoid-specific prenyltransferases utilize DMAPP to modify stilbenoid backbones like resveratrol (B1683913), producing phytoalexins with enhanced biological activities. researchgate.netoup.comnih.gov

For example, a membrane-bound resveratrol 4-dimethylallyl transferase isolated from elicited peanut (Arachis hypogaea) hairy root cultures catalyzes the transfer of a dimethylallyl group from DMAPP specifically to the C4 position of resveratrol, forming the prenylated stilbenoid arachidin-2. researchgate.netoup.comresearchgate.net These enzymes often exhibit strict substrate specificity for the phenolic acceptor, not acting on other classes of compounds like flavonoids, despite sharing some common features with flavonoid-specific prenyltransferases. oup.comresearchgate.net The prenyl moiety is derived from the plastidic terpenoid pathway, and the enzymes themselves are localized to the plastids. oup.comnih.gov These reactions are key diversification steps in the biosynthesis of bioactive compounds in plants. nih.gov Another stilbenoid-specific prenyltransferase from Morus alba was found to utilize geranyl diphosphate (GPP) as the prenyl donor, highlighting the diversity within this enzyme family. oup.com

Phosphorylation of Alcohols and Amines via DMAPP

While the primary biological role of dimethylallyl pyrophosphate is to serve as a donor of a five-carbon dimethylallyl group in prenylation reactions, its chemical structure—containing a high-energy pyrophosphate bond—allows it to act as a phosphorylating agent under certain conditions. This reactivity is primarily exploited in the context of synthetic organic chemistry rather than being a prominent biological mechanism.

In chemical synthesis, DMAPP can be used for the phosphorylation of substrates like alcohols and amines. This process typically requires facilitation by coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide), which activate the pyrophosphate moiety to make it a more effective phosphate donor. The reaction results in the transfer of a phosphate group to the nucleophilic alcohol or amine, forming phosphate esters or phosphoramidates, respectively. This application is valuable for creating various phosphorylated compounds for biochemical research and other industrial uses.

Pyrophosphatase Activity and Homeostasis Regulation

There are two main categories of pyrophosphatases:

Soluble Pyrophosphatases (sPPases) : These are ubiquitous enzymes found in the cytoplasm and organelles that dissipate the energy from PPi hydrolysis as heat. mdpi.comencyclopedia.pub

Membrane-Bound Pyrophosphatases : These enzymes couple the energy of PPi hydrolysis to the transport of ions (H+ or Na+) across cellular membranes. mdpi.comencyclopedia.pub

The critical nature of PPi homeostasis is highlighted in various organisms. In the parasite Toxoplasma gondii, a PPi-dependent phosphofructokinase (PFK2) plays a dual role in hydrolyzing PPi to promote anabolism while also participating in glycolysis. nih.govplos.org Depletion of this enzyme leads to an increase in cellular PPi, a decrease in protein synthesis, and ultimately, growth arrest, demonstrating that a key function is maintaining pyrophosphate homeostasis. nih.govconsensus.app Similarly, in the malaria parasite Plasmodium falciparum, soluble pyrophosphatases are essential for the parasite's survival, with different isoforms targeting the cytoplasm, mitochondrion, and apicoplast to ensure PPi degradation in multiple subcellular compartments. biorxiv.org

Beyond energy metabolism, the balance between pyrophosphate and phosphate (PPi/Pi) is a critical regulator of cellular differentiation and apoptosis. nih.gov For instance, in growth plate chondrocytes, extracellular PPi inhibits terminal differentiation, while extracellular Pi stimulates it, indicating that a precise regulation of the PPi/Pi ratio is necessary for the temporal and spatial control of skeletal development. nih.gov

Non-Enzymatic Reactions and Analogues of Dimethyl Acid Pyrophosphate

Acidic Hydrolysis of Pyrophosphates

The phosphoanhydride bond in pyrophosphates is susceptible to non-enzymatic cleavage through hydrolysis. In the absence of a catalyst, the hydrolysis of pyrophosphate is an extremely slow reaction, except under highly acidic conditions. wikipedia.org The rate of this hydrolysis is highly dependent on the pH of the solution. rsc.orgresearchgate.net

The reaction involves the nucleophilic attack of a water molecule on one of the phosphorus atoms, leading to the cleavage of the P-O-P bond. The reactivity of pyrophosphate towards hydrolysis decreases significantly as the pH increases and the molecule becomes more ionized. rsc.orgresearchgate.net A general rate equation can be proposed based on the assumption that each anionic species of pyrophosphoric acid hydrolyzes at a specific rate, with the hydrogen ion concentration determining the relative proportion of each species. cdnsciencepub.com

Table 1: pH-Rate Profile for Hydrolysis of Pyrophosphate (PP(V)) vs. Pyrophosphite (PP(III)) This table illustrates the general relationship between pH and the rate of hydrolysis for pyrophosphate and its analogue, pyrophosphite, based on research findings. rsc.orgresearchgate.net

pH RangeRelative Hydrolysis Rate of Pyrophosphate (PP(V))Relative Hydrolysis Rate of Pyrophosphite (PP(III))Key Observations
Highly Acidic (<1) HighestHighHydrolysis is acid-catalyzed for both species. rsc.org
Acidic (1-6) DecreasingRelatively stable, then increasesThe dominant species for PP(III) is the highly reactive di-anion. rsc.org
Neutral to Alkaline (>7) LowestIncreasingPP(V) is relatively stable, while PP(III) shows a hydroxide-ion catalyzed reaction. rsc.org

Note: This is a qualitative representation of the pH-rate profile.

Studies comparing pyrophosphate (PP(V)) with pyrophosphite (PP(III)) show that PP(III) is significantly more reactive than PP(V) at all pH levels. rsc.org At high pH, pyrophosphite exhibits a hydroxide-ion catalyzed reaction, making it up to 10¹⁰-fold more reactive than pyrophosphate in a 0.1 M NaOH solution. rsc.org

Oxidative Cleavage Reactions of DMAPP Analogues

Analogues of this compound, such as dimethylallyl pyrophosphate (DMAPP), can undergo non-enzymatic cleavage through oxidation. Research has shown that in the presence of oxidizing agents like bromine or hypobromite, DMAPP analogues experience rapid oxidative breakdown. This reaction leads to the cleavage of the molecule, yielding products such as dimethyl phosphate.

Oxidative reactions are also central to the biosynthesis of many natural products where prenyl groups, derived from DMAPP and its isomer isopentenyl pyrophosphate (IPP), are modified. nih.gov For example, cytochrome P450 enzymes can catalyze oxidative cyclizations of prenyl chains. nih.gov Although these are enzymatic processes, they underscore the chemical susceptibility of the allylic structure found in DMAPP to oxidative transformation, a reactivity that can be exploited in non-enzymatic chemical reactions.

Atherton-Todd Reaction Mechanisms and Related Phosphite (B83602) Chemistry

The Atherton-Todd reaction is a classical method in organophosphorus chemistry for the synthesis of various phosphorus compounds from dialkyl phosphites (also known as dialkyl H-phosphonates). wikipedia.orgnih.gov Discovered in 1945, the reaction originally described the conversion of a dialkyl phosphite into a dialkyl chlorophosphate using carbon tetrachloride in the presence of a base, which is typically a primary, secondary, or tertiary amine. wikipedia.orgbeilstein-journals.org

The resulting dialkyl chlorophosphate is often highly reactive and is therefore typically not isolated. Instead, it is reacted in situ with nucleophiles like alcohols or amines to generate stable trialkyl phosphates or phosphoramidates, respectively. wikipedia.orgbas.bg

Table 2: Overview of the Atherton-Todd Reaction

RoleCompound TypeExample
Starting Material Dialkyl PhosphiteDimethyl phosphite
Chlorinating Agent HalocarbonCarbon tetrachloride
Base/Catalyst AmineTriethylamine (B128534)
Intermediate Dialkyl ChlorophosphateDimethyl chlorophosphate wikipedia.org
Final Product (example) Phosphoramidate (B1195095)O,O-Dibenzyl phosphoramidate beilstein-journals.org

The mechanism of the Atherton-Todd reaction has been a subject of discussion, with several pathways proposed. beilstein-journals.org A commonly accepted mechanism involves the following key steps, illustrated here with dimethyl phosphite: wikipedia.org

Deprotonation : The amine base deprotonates the dimethyl phosphite, forming a phosphite anion.

Chlorination : The resulting anion acts as a nucleophile, attacking the chlorine atom of carbon tetrachloride. This step forms the dimethyl chlorophosphate intermediate and the trichloromethanide anion.

Proton Transfer : The trichloromethanide anion abstracts a proton from the protonated amine catalyst, regenerating the amine and forming chloroform (B151607) as a byproduct.

Computational studies have provided further insight, supporting a mechanism that may begin with the dealkylation of the phosphite by the amine, followed by a series of deprotonation and chlorination steps. beilstein-journals.orgbas.bg This reaction is a cornerstone of phosphite chemistry, providing a versatile route to a wide array of organophosphorus compounds. nih.gov

Biochemical Roles and Metabolic Integration of Dimethylallyl Pyrophosphate

Centrality in Isoprenoid Biosynthesis Pathways

Isoprenoids, also referred to as terpenoids, represent one of the largest classes of natural products, with over 30,000 distinct compounds identified. wikipedia.org The biosynthesis of all isoprenoids originates from the two five-carbon isomers, IPP and DMAPP. nih.govacs.org These molecules are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.org DMAPP's central role lies in its function as the initial electrophilic substrate for the chain elongation reactions that form the backbone of all isoprenoid compounds. pnas.org

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and the cytosol of plants. wikipedia.orgnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A key regulatory step is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. wikipedia.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.orgtaylorandfrancis.com The final step in the formation of the reactive starter unit, DMAPP, is the isomerization of IPP, a reaction catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IPPI). wikipedia.orgwikipedia.org This isomerization is a critical activation step, converting the less reactive IPP into the highly electrophilic DMAPP, which is essential for initiating the synthesis of larger isoprenoid molecules. nih.govnih.gov

StepSubstrateEnzymeProductCellular Location
1Acetyl-CoA (x2)Acetoacetyl-CoA thiolaseAcetoacetyl-CoACytosol (in eukaryotes and plants), Archaea
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthaseHMG-CoA
3HMG-CoAHMG-CoA reductaseMevalonate
4MevalonateMevalonate kinaseMevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinaseMevalonate-5-pyrophosphate
6Mevalonate-5-pyrophosphateMevalonate pyrophosphate decarboxylaseIsopentenyl pyrophosphate (IPP)
7Isopentenyl pyrophosphate (IPP)Isopentenyl pyrophosphate isomeraseDimethylallyl pyrophosphate (DMAPP)

In most bacteria, green algae, and the plastids of higher plants, isoprenoid precursors are synthesized via the MEP pathway, also known as the non-mevalonate pathway. wikipedia.orgcreative-proteomics.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov Through a series of enzymatic reactions, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) and subsequently to other intermediates. researchgate.net A key distinction of the MEP pathway is that its final step, catalyzed by 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH), produces both IPP and DMAPP, typically in a ratio of approximately 5:1. nih.govoup.com This simultaneous production of both isomers means that, unlike in the MVA pathway, isopentenyl pyrophosphate isomerase is not always essential for organisms that solely utilize the MEP pathway. nih.gov Despite the physical separation of the MVA and MEP pathways within plant cells (cytosol and plastids, respectively), there is evidence of cross-talk between them, with intermediates like IPP and DMAPP being transported between compartments. frontiersin.organnualreviews.org

StepSubstrate(s)EnzymeProductCellular Location
1Pyruvate + Glyceraldehyde 3-phosphateDXP synthase (DXS)1-deoxy-D-xylulose 5-phosphate (DXP)Plastids (in plants), most Bacteria
2DXPDXP reductoisomerase (DXR)2-C-methyl-D-erythritol 4-phosphate (MEP)
3MEPMEP cytidylyltransferase (IspD)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
44-(cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-ME kinase (IspE)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate
54-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphateMECP synthase (IspF)2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MECP)
6MECPHMBPP synthase (IspG)(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
7HMBPPHMBPP reductase (IspH)Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)

DMAPP serves as the electrophilic "starter" unit for the synthesis of all isoprenoid compounds. acs.orgpnas.org Through the action of prenyltransferases, DMAPP is condensed with one or more molecules of IPP (the nucleophilic "extender" unit) in a head-to-tail fashion. nih.gov The sequential addition of IPP units to DMAPP leads to the formation of linear prenyl pyrophosphates of varying chain lengths, which are the direct precursors to the different classes of terpenes. creative-proteomics.com

Geranyl pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one of IPP, GPP is the precursor to monoterpenes. taylorandfrancis.com

Farnesyl pyrophosphate (FPP, C15): The addition of another IPP molecule to GPP yields FPP, the precursor to sesquiterpenes and a critical branch point for the synthesis of steroids, sterols (like cholesterol), and dolichols. wikipedia.orgtaylorandfrancis.com

Geranylgeranyl pyrophosphate (GGPP, C20): Formed from FPP and an additional IPP, GGPP is the precursor to diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. creative-proteomics.comfrontiersin.org

This hierarchical elongation process, initiated by DMAPP, gives rise to the immense structural diversity of isoprenoids, which include essential biomolecules such as cholesterol, steroid hormones, vitamin K, and coenzyme Q10. wikipedia.orgdbpedia.org

Involvement in Diverse Cellular Processes

The influence of DMAPP extends beyond its role as a biosynthetic precursor. The isoprenoids derived from it are integral to a multitude of cellular functions, from energy metabolism to signal transduction and the maintenance of metabolic balance.

Isoprenoids derived from DMAPP are crucial components of cellular energy transfer systems. For example, ubiquinone (coenzyme Q) and plastoquinone, which possess isoprenoid side chains, are essential electron carriers in the mitochondrial and photosynthetic electron transport chains, respectively. nih.govcreative-proteomics.com Their function is vital for cellular respiration and photosynthesis.

Furthermore, DMAPP itself and its derivatives can act as signaling molecules. DMAPP has been identified as an activator of the transient receptor potential vanilloid 4 (TRPV4) ion channel, implicating it in nociception and pro-inflammatory responses. nih.gov The prenylation of proteins, a post-translational modification involving the attachment of farnesyl or geranylgeranyl groups (derived from FPP and GGPP), is critical for the proper localization and function of many signaling proteins, including small GTPases of the Ras family, which are central to signal transduction pathways regulating cell growth and differentiation. nih.gov

The synthesis of DMAPP and IPP is tightly regulated to maintain metabolic homeostasis. The MVA pathway, for instance, is subject to complex feedback regulation, with the end-products of the pathway, such as sterols, inhibiting key enzymes like HMG-CoA reductase. wikipedia.orgcreative-proteomics.com This ensures that the production of isoprenoid precursors is balanced with cellular demand.

Nucleic Acid Metabolism and DNA Replication

Dimethylallyl pyrophosphate (DMAPP) is a crucial intermediate in the mevalonate pathway and plays a significant role in nucleic acid metabolism, primarily through the modification of transfer RNA (tRNA). nih.govpnas.org This modification involves the enzymatic transfer of an isopentenyl group from DMAPP to the N6 position of adenosine (B11128) at position 37 (A37), which is adjacent to the anticodon loop of certain tRNAs. nih.govpnas.orgnih.gov The resulting hypermodified nucleoside is known as N6-(Δ2-isopentenyl)adenosine (i6A). nih.govpnas.org The enzyme responsible for this reaction is tRNA dimethylallyltransferase (DMATase), also known as tRNA isopentenyltransferase or Mod5p in yeast. nih.govnih.gov

The presence of the i6A modification is critical for the proper functioning of tRNA, as it enhances the efficiency of codon-anticodon recognition during protein synthesis, thereby ensuring the fidelity and specificity of translation. nih.gov In yeast, the i6A modification on specific tRNAs, such as the SUP7 tRNA which inserts tyrosine, promotes the efficiency of suppressing UAA nonsense mutations. nih.gov

The synthesis of i6A represents a key intersection between isoprenoid biosynthesis and nucleic acid metabolism. The availability of the DMAPP substrate is a limiting factor, leading to competition between different metabolic pathways. For instance, the enzyme Erg20p (farnesyl diphosphate (B83284) synthetase), which is essential for sterol biosynthesis, also utilizes DMAPP as a substrate. nih.govpnas.org Studies in Saccharomyces cerevisiae have shown that overproduction of Erg20p leads to reduced levels of i6A on tRNAs. nih.govpnas.org This demonstrates that disrupting the balance of enzymes that use DMAPP can directly impact tRNA modification and, consequently, translation. pnas.org This competition reveals that yeast possesses a limited pool of DMAPP, highlighting a direct link between sterol biosynthesis and the machinery of protein synthesis. nih.govpnas.org

The enzymatic mechanism of DMATase is distinct. Structural studies of the enzyme from Pseudomonas aeruginosa reveal a central channel that spans the entire protein. nih.govgenesilico.pl The tRNA substrate enters from one side of the channel, and DMAPP enters from the opposite side in an ordered sequence, with the RNA modification reaction occurring in the middle of this channel. nih.govgenesilico.pl

ComponentRole in tRNA Modification
Substrate Dimethylallyl pyrophosphate (DMAPP)
Co-substrate Adenosine at position 37 (A37) of specific tRNAs
Enzyme tRNA Dimethylallyltransferase (DMATase) / Mod5p
Product N6-(Δ2-isopentenyl)adenosine (i6A) modified tRNA
Function of Modification Enhances codon:anticodon recognition efficiency and fidelity of protein translation. nih.gov

While DMAPP is not directly involved in the polymerization of DNA, its pyrophosphate (PPi) group is chemically identical to the PPi released during DNA synthesis. nih.govquora.com DNA polymerases catalyze the formation of a phosphodiester bond between a deoxynucleoside triphosphate (dNTP) and the primer strand, releasing PPi. nih.govnih.gov It is widely held that the subsequent hydrolysis of this PPi into two inorganic phosphate molecules is a critical step that makes the DNA synthesis reaction energetically favorable and irreversible, driving the reaction forward. nih.govnih.govresearchgate.net Studies have shown that this pyrophosphate hydrolysis is an intrinsic part of the DNA synthesis reaction catalyzed by DNA polymerases, ensuring the process can proceed without the need for separate pyrophosphatase enzymes. nih.govnih.gov

ATP Metabolism and Regulation of ATP Hydrolysis

Dimethylallyl pyrophosphate's connection to ATP metabolism is primarily observed through its role as a substrate in biosynthetic pathways that are dependent on adenosine phosphates. A prime example is the biosynthesis of cytokinins in plants, where DMAPP serves as the donor of the isopentenyl side chain. nih.govoup.com The enzymes responsible, adenosine phosphate-isopentenyltransferases (IPTs), catalyze the transfer of the isopentenyl group from DMAPP to the N6 position of either ATP or ADP. nih.govoup.com This reaction directly consumes ATP and ADP, linking isoprenoid metabolism with the cellular energy pool. Recombinant AtIPT4, an isopentenyltransferase from Arabidopsis thaliana, efficiently catalyzes this reaction, indicating that cytokinins are synthesized, at least in part, directly from ATP and ADP in plants. nih.govoup.com

The pyrophosphate moiety of DMAPP is also central to understanding the energetics of biosynthesis. The hydrolysis of pyrophosphate (PPi) is a highly exergonic reaction, and this release of energy is often coupled to metabolic reactions to make them thermodynamically favorable. nih.gov During DNA synthesis, the incorporation of a nucleotide into a growing DNA strand releases PPi. nih.gov The subsequent and rapid hydrolysis of PPi into two phosphate ions is crucial for driving the equilibrium of the reaction in the direction of DNA synthesis, preventing the reverse reaction (pyrophosphorolysis). quora.com While DMAPP itself is not directly regulating ATP hydrolysis in a global sense, its own biosynthesis and its utilization in subsequent reactions are part of the broader cellular metabolic network that depends on the energy derived from ATP and other high-energy phosphate compounds. nih.gov

Metabolic Channeling and Carbon Partitioning in Biosynthetic Routes

Dimethylallyl pyrophosphate (DMAPP) is a key branch-point metabolite in isoprenoid biosynthesis, and its allocation to various downstream pathways is tightly regulated through mechanisms of metabolic channeling and carbon partitioning. wikipedia.orgnih.gov Metabolic channeling refers to the direct transfer of an intermediate metabolite from one enzyme to another in a metabolic pathway without its release into the bulk solvent. wikipedia.org This process increases the efficiency of the pathway, protects unstable intermediates, and prevents the loss of intermediates to competing reactions. wikipedia.org

Carbon partitioning is the distribution of carbon flux from a central precursor, such as DMAPP, into two or more distinct biosynthetic routes. tandfonline.comresearchgate.net In plants and yeast, DMAPP and its isomer isopentenyl pyrophosphate (IPP) are precursors to a vast array of essential compounds, including sterols, ubiquinone, dolichols, carotenoids, and hormones like cytokinins. nih.govbiorxiv.org The cell must carefully control how much carbon flows into each of these pathways.

A well-documented example of carbon partitioning at the level of DMAPP is the competition between tRNA modification and sterol biosynthesis in yeast. nih.govpnas.org The enzyme Mod5p uses DMAPP to synthesize the i6A modification on tRNAs, a process essential for translational fidelity. nih.gov Simultaneously, the enzyme Erg20p uses DMAPP and IPP to produce precursors for sterol synthesis, which is vital for membrane structure and function. pnas.org Because both enzymes compete for the same limited pool of DMAPP, the regulation of their respective activities is crucial for cellular homeostasis. pnas.org Overexpression of Erg20p can deplete the DMAPP pool available for Mod5p, leading to defects in tRNA modification. nih.gov This demonstrates a critical partitioning point that balances the need for robust protein synthesis with the demand for membrane components.

The regulation of carbon partitioning often occurs at key enzymatic steps. researchgate.net For example, in elicitor-treated tobacco cells, the activity of squalene (B77637) synthase (a key enzyme in sterol biosynthesis) is suppressed, while sesquiterpene cyclase activity is induced. researchgate.net This redirects the flow of isoprenoid precursors away from primary metabolism (sterols) and towards the production of secondary metabolites (sesquiterpene phytoalexins) for defense. Such regulation ensures that the distribution of DMAPP and other isoprenoid intermediates can be dynamically adjusted to meet the cell's changing physiological needs. biorxiv.orgresearchgate.net

Competing Pathways for DMAPPKey Enzyme(s)End Product Class
Sterol BiosynthesisErg20p (Farnesyl Diphosphate Synthetase)Sterols (e.g., cholesterol, ergosterol)
tRNA ModificationMod5p (tRNA Isopentenyltransferase)i6A-modified tRNA
Cytokinin BiosynthesisIPT (Isopentenyltransferase)Cytokinins (plant hormones)
Monoterpene BiosynthesisGeranyl Pyrophosphate Synthase (GPPS)Monoterpenes
Sesquiterpene BiosynthesisFarnesyl Pyrophosphate Synthase (FPPS)Sesquiterpenes

Role in Cytokinin Biosynthesis

Dimethylallyl pyrophosphate is the direct precursor for the isopentenyl side chain of all cytokinins, a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division and differentiation. researchgate.nettriyambak.org The initial and rate-limiting step in cytokinin biosynthesis is catalyzed by a family of enzymes called adenosine phosphate-isopentenyltransferases (IPTs). researchgate.netscilit.com

This enzymatic reaction involves the transfer of the five-carbon isopentenyl moiety from DMAPP to the N6 amino group of an adenosine nucleotide. researchgate.net In plants, the preferred substrates for IPT enzymes are ATP and ADP, rather than AMP. nih.govoup.com This reaction yields isopentenyladenosine-5'-triphosphate (iPRTP) and isopentenyladenosine-5'-diphosphate (iPRDP), respectively. researchgate.net These products are the first cytokinin nucleotides formed in the de novo biosynthesis pathway. researchgate.net

The identification of genes encoding IPT enzymes in Arabidopsis thaliana confirmed this pathway. nih.gov Experiments with recombinant AtIPT4 protein demonstrated that it specifically catalyzed the transfer of the isopentenyl group from DMAPP to ATP and ADP, but not to AMP, and it did not possess tRNA-isopentenyltransferase activity. nih.govoup.com This finding was crucial in distinguishing the de novo cytokinin biosynthesis pathway from the pathway where cytokinins could potentially be released from the degradation of tRNA containing the i6A modification. researchgate.net

Following their synthesis, the initial products (iPRTP and iPRDP) can be further modified, for instance, by hydroxylation of the isoprenoid side chain by cytochrome P450 monooxygenases to form the corresponding trans-zeatin (B1683218) (tZ) nucleotides. researchgate.net The source of DMAPP for cytokinin biosynthesis can be either the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway, with studies suggesting that the MEP pathway is the primary source for the side chains of most isoprenoid-derived cytokinins. researchgate.net

ComponentDescription
Isoprenoid Donor Dimethylallyl pyrophosphate (DMAPP)
Adenosine Substrate ATP or ADP
Enzyme Adenosine phosphate-isopentenyltransferase (IPT)
Initial Products Isopentenyladenosine-5'-triphosphate (iPRTP) or Isopentenyladenosine-5'-diphosphate (iPRDP)
Significance This is the first and rate-limiting step in de novo cytokinin biosynthesis in plants. scilit.com

Interactions with Transient Receptor Potential (TRP) Channels in Cellular Signaling

Recent research has identified dimethylallyl pyrophosphate as an endogenous signaling molecule that interacts directly with members of the Transient Receptor Potential (TRP) channel superfamily. nih.govnih.gov TRP channels are a diverse group of ion channels involved in sensing a wide range of stimuli, including temperature, touch, and chemical signals, and play crucial roles in physiological processes like pain sensation and inflammation. nih.govmdpi.com

Specifically, DMAPP has been shown to be an activator of TRPV4 (Transient Receptor Potential Vanilloid 4). nih.govnih.gov Studies using Ca2+ imaging and whole-cell electrophysiology in HEK293T cells expressing TRPV4, as well as in cultured sensory neurons and keratinocytes, demonstrated that micromolar concentrations of DMAPP lead to channel activation and an influx of calcium ions. nih.govnih.gov The half-maximal effective concentration (EC50) for DMAPP activating TRPV4 was determined to be 2.5 µM. nih.gov In vivo experiments in mice showed that intraplantar injection of DMAPP elicited acute pain-related behaviors (nociceptive flinches) and induced inflammation and mechanical hypersensitivity in a TRPV4-dependent manner. nih.govnih.gov These findings suggest that DMAPP, an intermediate of the widespread mevalonate pathway, may function as a novel endogenous pain-producing molecule by activating TRPV4. nih.gov

In addition to its agonistic effect on TRPV4, DMAPP also exhibits antagonistic properties towards another TRP channel, TRPV3. nih.govnih.gov At a concentration of 30 µM, DMAPP was found to inhibit the activation of TRPV3 by its agonist, camphor. nih.gov This inhibitory effect was specific to TRPV3, as DMAPP did not significantly suppress agonist-induced activity in other sensory TRP channels tested, including TRPV1, TRPV2, TRPA1, and TRPM8. nih.gov This dual action on different TRP channels highlights the complexity of its role as a signaling molecule. The discovery of DMAPP as an endogenous ligand for TRP channels provides a new link between cellular metabolism and sensory signaling pathways. nih.govnih.gov

Advanced Analytical and Detection Methodologies for Dimethyl Acid Pyrophosphate

Chromatographic Techniques

Chromatography is a fundamental technique for separating dimethyl acid pyrophosphate from other components in a mixture. The choice of chromatographic method and detector is contingent on the sample matrix and the required level of sensitivity.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. Although this compound itself has low volatility, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis. The subsequent detection is carried out using a range of selective detectors.

Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity for compounds containing phosphorus and nitrogen. gcms.czscioninstruments.comscioninstruments.com The NPD is particularly advantageous for analyzing this compound in complex environmental or biological samples, as it minimizes interference from other co-eluting compounds. gcms.czscioninstruments.com

Flame Photometric Detector (FPD): When operated in phosphorus mode, the FPD provides excellent sensitivity and selectivity for phosphorus-containing compounds. cdc.gov It is a robust choice for the quantitative analysis of organophosphates.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. scioninstruments.comcdc.gov This hyphenated technique, GC-MS, is considered a gold standard for confirmation.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds. While not directly selective for phosphorus, it can be used if the derivatized form of this compound contains electrophoric groups. cdc.gov

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is known for its reliability and wide linear range. scioninstruments.comcoresta.org While it does not offer selectivity for phosphorus, it can be used for quantification when the sample matrix is relatively clean. gcms.czcoresta.org

Table 1: Overview of GC Detectors for this compound Analysis

Detector Principle of Operation Selectivity Application Notes
Nitrogen-Phosphorus Detector (NPD) Measures the increase in current produced when N- or P-containing compounds are combusted near an alkali metal bead in a plasma. scioninstruments.comscioninstruments.com High for Nitrogen and Phosphorus. scioninstruments.com Highly suitable for trace analysis in complex matrices due to its high selectivity.
Flame Photometric Detector (FPD) Measures light emission from phosphorus-containing compounds combusted in a hydrogen-rich flame. A filter selects for the specific wavelength of P emission. cdc.gov High for Phosphorus and Sulfur. A common choice for organophosphate pesticide analysis.
Mass Spectrometry (MS) Ionizes the analyte, separates ions based on their mass-to-charge ratio, and detects them. Provides structural information. scioninstruments.com High (based on mass selection). Used for positive identification and confirmation of the analyte's structure.
Electron Capture Detector (ECD) Measures a decrease in detector current when electronegative compounds capture thermal electrons emitted from a radioactive source. scioninstruments.comcdc.gov High for halogenated and other electronegative compounds. Applicable if a suitable electrophilic derivative of the analyte is formed.

| Flame Ionization Detector (FID) | Measures the ions produced when organic compounds are burned in a hydrogen-air flame. scioninstruments.comcoresta.org | Low (general for organic compounds). | Reliable for quantification in simple mixtures; response is proportional to the number of carbon atoms. |

For non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. Coupling HPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective analytical system. mdpi.com This technique, often referred to as LC-MS/MS, allows for the direct analysis of the compound in aqueous samples with minimal sample preparation. researchgate.netrsc.orgnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation for polar compounds like inositol (B14025) pyrophosphates, which are structurally related to this compound. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. nih.gov The retention and separation are influenced by the mobile phase's buffer composition and pH. nih.gov

The MS/MS system allows for selective reaction monitoring (SRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. nih.gov This process drastically reduces background noise and enhances sensitivity and specificity. nih.gov

Table 2: Typical Parameters for HPLC-MS/MS Analysis

Parameter Description Typical Setting
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) Suitable for polar analytes like pyrophosphates. nih.gov
Column Polymer-based amino HILIC column Provides good peak shape and resolution for phosphate (B84403) compounds. nih.gov
Mobile Phase Acetonitrile/Ammonium (B1175870) Carbonate Buffer Gradient elution, starting with high organic content. Buffer pH is critical for peak symmetry. nih.gov
Ionization Source Electrospray Ionization (ESI) Typically operated in negative ion mode for acidic phosphate groups. nih.gov

| MS/MS Mode | Selective Reaction Monitoring (SRM) | A specific precursor ion → product ion transition is monitored for high selectivity and sensitivity. nih.gov |

Ion chromatography (IC) is a specialized form of HPLC that is widely used for the separation and determination of ionic species. It is an ideal technique for separating various inorganic and organic phosphate species, including orthophosphate, pyrophosphate, and alkyl phosphates. nih.govresearchgate.netiupac.org

The separation in IC is typically achieved using an anion-exchange column. A common setup for phosphate analysis involves an IonPac AS11-HC analytical column with a potassium hydroxide (B78521) (KOH) gradient elution generated by an on-line electrolytic system. nih.govchrom-china.com This approach allows for the effective separation of different phosphate species within a single analytical run. nih.gov Detection is commonly performed using a suppressed conductivity detector, which provides high sensitivity by reducing the background conductivity of the eluent. nih.govchrom-china.com

Table 3: Ion Chromatography Conditions for Pyrophosphate Analysis

Parameter Description
Analytical Column IonPac AS11-HC (anion exchange). nih.govchrom-china.com
Guard Column IonPac AG11-HC. nih.govchrom-china.com
Eluent Potassium Hydroxide (KOH) gradient (e.g., 30-80 mmol/L). nih.govchrom-china.com
Flow Rate 1.0 mL/min. nih.govchrom-china.com
Detection Suppressed conductivity. nih.govchrom-china.com

| Application | Separation of phosphate, pyrophosphate, and other condensed phosphates in aqueous samples. iupac.orgnih.gov |

Spectrometric Methods for Structural and Quantitative Analysis

Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound, as well as for its quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound or confirming the identity of a known one. nih.govescholarship.org HRMS instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's molecular formula. nih.gov For this compound (C₂H₈O₇P₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for identification in non-targeted screening studies of complex samples. nih.gov

Table 4: Exact Mass Information for this compound (C₂H₈O₇P₂) via HRMS

Species Molecular Formula Calculated Monoisotopic Mass (Da)
Neutral Molecule C₂H₈O₇P₂ 205.97452
Protonated Molecule [M+H]⁺ C₂H₉O₇P₂⁺ 206.98230
Deprotonated Molecule [M-H]⁻ C₂H₇O₇P₂⁻ 204.96675

| Sodium Adduct [M+Na]⁺ | C₂H₈O₇P₂Na⁺ | 228.95646 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic compounds. digitaloceanspaces.com A combination of different NMR experiments provides detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

³¹P NMR: This is a key technique for analyzing phosphorus-containing compounds. rice.edu The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR analysis. rice.edu The spectrum for this compound would show signals whose chemical shifts are indicative of the specific chemical environment of the phosphorus atoms. The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. rice.edu

¹H NMR: Proton NMR provides information about the methyl (CH₃) groups in the molecule. The spectrum would show signals for the protons, and their splitting patterns (coupling) to the nearby phosphorus atoms (²JPH) would confirm their connectivity. researchgate.net

¹³C NMR: This technique provides information about the carbon atoms in the methyl groups. Coupling between the carbon and phosphorus atoms (¹JPC) can also be observed, further confirming the structure. digitaloceanspaces.com

²H NMR: Deuterium (B1214612) NMR is less common but can be used in isotopic labeling studies to trace metabolic pathways or reaction mechanisms.

Table 5: Predicted NMR Characteristics for this compound

Nucleus Expected Chemical Shift (δ) Range Expected Multiplicity / Coupling Structural Information
³¹P Varies based on protonation state and solvent. Typically in the phosphate/pyrophosphate region. rice.edursc.org Singlet or doublet (if P-O-P coupling is resolved). Confirms the presence and chemical environment of the phosphorus nuclei.
¹H ~3.5 - 4.0 ppm Doublet (due to coupling with ³¹P, ²JPH). researchgate.net Indicates the presence of methoxy (B1213986) groups attached to phosphorus.

| ¹³C | ~50 - 60 ppm | Doublet (due to coupling with ³¹P, ¹JPC). | Confirms the carbon backbone and its connectivity to phosphorus. |

UV-Visible Spectral Analysis in Kinetic Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique for monitoring the kinetics of enzymatic reactions involving pyrophosphate (PPi). Since pyrophosphate itself does not absorb light in the UV-Vis range, its detection relies on coupled enzyme assays where the reaction product interacts with a chromogenic substrate or where the reaction is linked to the activity of a reporting enzyme that does produce a spectroscopic signal. acs.orgthermofisher.com

One common approach involves monitoring the hydrolysis of PPi by an inorganic pyrophosphatase (IPP). acs.org The resulting orthophosphate (Pi) can then be quantified. A notable method is the PUB module, which facilitates phosphate detection through the continuous UV-spectroscopic monitoring of 5-bromouridine (B41414) phosphorolysis. In this system, a nucleoside phosphorylase catalyzes the phosphorolysis of a nucleoside like 5-bromouridine in the presence of phosphate, leading to the formation of a nucleobase with a distinct UV absorption spectrum. chemrxiv.org The change in absorbance at a specific wavelength, typically around 304 nm, is directly proportional to the amount of phosphate produced, allowing for real-time tracking of the pyrophosphatase activity. acs.orgchemrxiv.org

Kinetic parameters can be derived by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. thermofisher.comresearchgate.net For example, the hydrolysis of a substrate can be monitored by the increase in absorbance of the product over time. researchgate.net Spectral studies can also reveal conformational changes in enzymes upon binding with phosphate, which influences their catalytic activity. nih.gov By observing the absorbance changes across a range of phosphate concentrations, binding constants and the nature of the enzyme-substrate interaction can be elucidated. nih.gov

Table 1: Key Parameters in UV-Vis Kinetic Analysis of Pyrophosphate Hydrolysis

ParameterDescriptionTypical Wavelength (nm)Reference Compound
Δε (M⁻¹cm⁻¹) Molar extinction coefficient change between reactant and product.3045-Bromouridine / 5-Bromouracil
Isosbestic Point (nm) Wavelength at which the absorbance of a solution remains constant during a chemical reaction.2885-Bromouridine phosphorolysis
pH The reaction buffer's pH, which affects enzyme activity and spectral properties of indicators.7.2 - 9.0Tris-HCl, CHES buffer

Bioluminescence Detection Assays for Pyrophosphate

Bioluminescence assays offer exceptionally high sensitivity for the detection of inorganic pyrophosphate (PPi). nih.gov These methods are typically based on the firefly luciferase system. nih.govresearchgate.net The underlying principle involves a two-step enzymatic conversion. First, ATP-sulfurylase catalyzes the reaction between adenosine (B11128) 5'-phosphosulfate (APS) and PPi to generate ATP. nih.govresearchgate.net In the second step, the newly formed ATP acts as a substrate for firefly luciferase, which, in the presence of luciferin (B1168401) and oxygen, produces oxyluciferin and light. lonza.comtakara.co.kr

The emitted light, or bioluminescence, is directly proportional to the concentration of PPi in the sample. takara.co.kr This relationship allows for the accurate quantification of PPi produced or consumed in various biochemical reactions, such as those catalyzed by DNA polymerases, cyclases, and ligases. lonza.comgoogle.com

Several commercial kits, such as the PPiLight® assay, have been developed based on this principle. lonza.comtakara.co.kr These assays are known for their wide detection range and high sensitivity, capable of detecting PPi concentrations in the picomolar to micromolar range. nih.govtakara.co.kr The method is versatile and can be adapted for high-throughput screening in various microplate formats. takara.co.kr

Table 2: Comparison of Bioluminescence PPi Assay Characteristics

FeatureMethod A (IP-HPLC Coupled)Method B (Luciferase-Dependent)PPiLight® Assay
Detection Principle Enzymatic conversion of PPi to ATP, followed by UV detection of ATP via HPLC. nih.govDirect measurement of bioluminescence from luciferase reaction fueled by PPi-derived ATP. nih.govA commercial formulation of the luciferase-dependent bioluminescent assay. takara.co.kr
Linear Range 0.1–20 µM nih.gov0.75–6.0 µM nih.gov0.02–10 µM takara.co.kr
Limit of Detection (LOD) 0.5 µM nih.gov0.624 µM nih.gov15 pM (high sensitivity variant) nih.gov
Key Enzymes Firefly Luciferase nih.govFirefly Luciferase nih.govATP-sulfurylase, Luciferase nih.govtakara.co.kr
Primary Application Quantification of PPi impurities in nucleotides. nih.govQuantification of PPi impurities in nucleotides. nih.govMeasuring activity of PPi-generating/consuming enzymes. lonza.com

Isotopic Labeling Techniques (e.g., ¹³C, ³²P, ²H) for Tracing Metabolic Flux

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds like this compound and quantifying the flow of atoms through metabolic pathways, an approach known as metabolic flux analysis (MFA). researchgate.netnih.gov By supplying cells with a substrate enriched with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-glutamine), the label is incorporated into downstream metabolites, including isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.govmdpi.com

The distribution of these isotopic labels (isotopomers) in the final products can be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. youtube.comvanderbilt.edu This information allows researchers to deduce the relative contributions of different pathways to the synthesis of these molecules. nih.gov For example, ¹³C-MFA can distinguish between the methylerythritol 4-phosphate (MEP) pathway and the mevalonate (B85504) (MVA) pathway for isoprenoid biosynthesis by analyzing the unique labeling patterns they produce in IPP and DMAPP from a labeled glucose tracer. nih.gov

Recent studies have demonstrated the use of ¹³C-labeled DMAPP to directly track its incorporation into metabolites, revealing details about the compartmentalization of isoprenoid biosynthesis within cells. nih.govresearchgate.net These techniques provide invaluable insights into metabolic regulation, pathway dynamics, and the cellular response to genetic or environmental changes. nih.gov

Rapid-Mix Chemical Quench Experiments for Reaction Kinetics

Rapid-mix chemical quench-flow is an essential technique for studying the pre-steady-state kinetics of fast enzymatic reactions, including those involving this compound. researchgate.netnih.gov This method allows for the observation of reaction intermediates and product formation on a millisecond timescale, which is too fast for conventional manual mixing methods. libretexts.orghi-techsci.com

The quench-flow apparatus rapidly mixes reactants from separate syringes (e.g., an enzyme and its substrate) and allows the reaction to proceed for a precise duration as the mixture flows through a delay loop. hi-techsci.comdu.ac.in The reaction is then abruptly stopped, or "quenched," by mixing it with a quenching solution, such as a strong acid or base, which denatures the enzyme and halts all catalytic activity. libretexts.orglibretexts.org

By varying the length of the delay loop or the flow rate, a series of samples corresponding to different reaction times can be collected. du.ac.in These quenched samples are then analyzed using offline methods like HPLC or mass spectrometry to determine the concentration of substrates, intermediates, or products. nih.gov Plotting these concentrations against time provides a detailed kinetic profile of the early stages of the reaction, enabling the determination of individual rate constants for steps in the catalytic mechanism. researchgate.netnih.gov

Table 4: Components of a Rapid-Mix Chemical Quench Experiment

ComponentFunctionExample
Driving Syringes Contain and rapidly push the reactants (e.g., enzyme, substrate).Syringe A: Enzyme solution; Syringe B: this compound solution.
Mixer Ensures rapid and efficient mixing of reactants to initiate the reaction.High-efficiency T-mixer.
Delay/Aging Loop A tube of variable length or with a variable flow rate to control the reaction time.Teflon tubing of specific diameter and length.
Quenching Syringe Injects a quenching agent to stop the reaction.Syringe C: Dichloroacetic acid, perchloric acid. researchgate.netdu.ac.in
Collection Tube Collects the quenched reaction mixture for subsequent analysis.Eppendorf tube.

Computational and Theoretical Investigations of Dimethyl Acid Pyrophosphate Systems

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

QM/MM simulations are a hybrid approach ideal for studying chemical reactions in large systems like enzymes. nih.govnih.gov In this method, the chemically active region (e.g., the substrate like dimethyl acid pyrophosphate and key amino acid residues in an enzyme's active site) is treated with high-accuracy quantum mechanics (QM), while the remainder of the protein and solvent environment is described by more computationally efficient molecular mechanics (MM). kit.edunih.gov This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the vast and dynamic context of a biological macromolecule. chemrxiv.orgmiami.edu

The primary application of QM/MM methods in enzymology is to unravel complex reaction mechanisms. nih.gov For an enzyme that processes this compound, a QM/MM simulation would be instrumental in mapping out the pathway of phosphoryl transfer or hydrolysis. The QM region would typically include the this compound molecule, the attacking nucleophile (e.g., a water molecule or a serine residue), and any catalytic metal ions (like Mg²⁺) or amino acid side chains that stabilize charge buildup during the reaction. acs.org

By calculating the potential energy surface, researchers can identify the sequence of events, including substrate binding, the formation of transition states, and the release of products. This approach clarifies the specific roles of active site residues, such as acting as general acids or bases or providing electrostatic stabilization, which would be crucial for understanding how an enzyme achieves its catalytic rate enhancement for the cleavage of the pyrophosphate bond in this compound. nih.gov

Table 1: Typical QM/MM Simulation Setup for an Enzymatic Reaction

ParameterDescriptionExample Specification for this compound
QM Region Atoms treated with quantum mechanics to model electronic changes.This compound, catalytic water molecule, Mg²⁺ ions, side chains of key Lysine and Arginine residues.
QM Method The level of theory used for the QM region.Density Functional Theory (DFT) with a functional like B3LYP.
MM Region Atoms treated with classical mechanics (force fields).Remainder of the enzyme, solvent water molecules, and counter-ions.
Force Field The set of parameters used for the MM region.CHARMM, AMBER, or OPLS.
Boundary The interface between the QM and MM regions.Typically involves link atoms (e.g., hydrogen atoms) to saturate covalent bonds cut by the boundary.
Objective The primary goal of the simulation.To determine the reaction pathway and activation energy for the hydrolysis of the P-O-P bond.

A key to understanding enzyme catalysis is characterizing the high-energy transition state (TS). QM/MM simulations are uniquely capable of locating the geometry and energy of the TS for a given reaction step. acs.org For the hydrolysis of this compound, this would involve modeling the formation of a pentavalent phosphoryl intermediate. The simulation provides the structure of this fleeting species, which is often impossible to observe experimentally.

Analysis of the transition state ensemble reveals how the enzyme's active site provides a complementary environment that stabilizes the TS more than the ground state (reactants), thereby lowering the activation energy. researchgate.net Calculations can show precisely which hydrogen bonds, electrostatic interactions, and geometric constraints are responsible for this stabilization. This detailed analysis supports the design of transition-state analog inhibitors and provides a quantitative measure of an enzyme's catalytic power. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties. cmu.educore.ac.uk It is a workhorse of computational chemistry used to study small to medium-sized molecules in the gas phase or with implicit solvent models. researchgate.net For this compound, DFT is invaluable for analyzing its intrinsic chemical properties, independent of a complex enzyme environment.

DFT calculations begin by optimizing the molecule's geometry to find its lowest energy conformation. nih.gov This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the P-O-P bridge, as its geometry is central to the molecule's reactivity.

Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. biorxiv.orgsciety.org The distribution of electron density reveals the molecule's electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO can indicate the susceptibility of the phosphorus atoms to nucleophilic attack, while the HOMO-LUMO energy gap is a predictor of chemical reactivity. biorxiv.orgsciety.org

Table 2: Calculated Properties of Pyrophosphoric Acid (H₄P₂O₇) as an Analogue for this compound

PropertyDescriptionRepresentative Value
P-O (bridging) bond length The length of the central phosphorus-oxygen bond.~1.63 Å
P-O (terminal) bond length The length of the phosphorus-oxygen double bonds.~1.48 Å
P-O-P bond angle The angle of the central pyrophosphate bridge.~130°
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity.Varies with functional/basis set, but a lower gap suggests higher reactivity.
Mulliken Atomic Charges The partial charge assigned to each atom.Phosphorus atoms carry a significant positive charge, making them electrophilic.
Note: These values are based on ab initio calculations of the parent pyrophosphoric acid and serve as a reasonable estimate for the core structure of this compound. nih.gov

DFT is highly effective for mapping the entire energy profile of a chemical reaction. mdpi.com To study the hydrolysis of this compound, a reaction coordinate would be defined, typically as a combination of the distances of the breaking P-O bond and the forming O-H bond. By systematically calculating the energy at points along this coordinate, DFT can identify the transition state structure and compute the reaction's activation energy (energy barrier). nih.gov

These calculations can compare different potential mechanisms, for instance, an associative mechanism (where the nucleophile adds before the leaving group departs) versus a dissociative one (where the leaving group departs first). The calculated heat of reaction indicates whether the process is exothermic or endothermic. nih.gov Such fundamental energetic insights are critical for understanding the intrinsic reactivity of the pyrophosphate bond.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations use classical mechanics (force fields) to model the physical movements of atoms and molecules over time. researchgate.net Unlike QM-based methods, MD does not model electrons explicitly, making it suitable for simulating very large systems (e.g., a molecule in a solvent box) for extended periods (nanoseconds to microseconds). mdpi.comtandfonline.com An MD simulation of this compound would focus on its conformational dynamics and interactions with its environment, such as water. researchgate.netresearchgate.net

The simulation would reveal the molecule's preferred shapes and how it moves and flexes at a given temperature. A key area of investigation would be the hydration shell—the ordered layer of water molecules that surrounds the solute. mdpi.com Analysis of radial distribution functions would show, on average, how close water molecules get to the phosphate (B84403) groups and methyl groups, providing insight into its solubility and the structuring of the solvent around it. MD simulations also allow for the calculation of dynamic properties such as diffusion coefficients, which describe how the molecule moves through a solution. researchgate.net

Table 3: Insights from a Hypothetical Molecular Dynamics (MD) Simulation

Simulation AspectInformation Gained for this compound
Force Field A parameterized model (e.g., GAFF, OPLS-AA) describing the potential energy of the system.
Solvent Model An explicit representation of water molecules (e.g., TIP3P, SPC/E) to simulate aqueous solution.
Conformational Analysis Study of the rotation around the P-O-P and P-O-C bonds to identify stable and transient structures.
Solvation Structure Analysis of the number and orientation of water molecules in the first and second solvation shells.
Hydrogen Bonding Quantification of hydrogen bonds formed between the phosphate oxygens and surrounding water molecules.
Transport Properties Calculation of the self-diffusion coefficient to characterize molecular mobility in solution.

Ab Initio Molecular Orbital Studies of Phosphate Linkages

Ab initio molecular orbital theory serves as a powerful computational tool for the detailed investigation of the electronic structure and conformational landscape of molecules from first principles, without reliance on empirical parameters. In the context of this compound, these studies provide critical insights into the nature of the phosphate anhydride (B1165640) bond, specifically the P-O-P linkage, which is central to its chemical reactivity and biological function. Research in this area focuses on elucidating the geometric parameters, electronic distribution, and rotational energy barriers associated with this key structural motif.

Theoretical studies on pyrophosphoric acid (H₄P₂O₇), a parent compound to this compound, have been instrumental in defining the fundamental characteristics of the P-O-P bridge. Early ab initio self-consistent field (SCF) calculations have provided optimized geometries for this linkage. For instance, calculations at the SCF level using a 6-31G** basis set determined the geometry of the P-O-P bridge in pyrophosphoric acid, which serves as a foundational model for its dialkyl derivatives.

The electronic configuration of the P-O-P linkage is characterized by the involvement of oxygen 2p orbitals and phosphorus 3d orbitals in the bonding molecular orbitals. This interaction is crucial in defining the geometry and reactivity of the pyrophosphate bond. The flexibility of the P-O-P bond angle is a notable feature, allowing for a range of conformations with relatively small energy differences. This inherent flexibility is significant in biological systems where pyrophosphates interact with enzymes, as it allows the molecule to adapt to the steric and electronic requirements of the active site.

Conformational analysis of this compound and related molecules reveals the energetic landscape associated with rotation around the P-O bonds. These rotations are critical for understanding the molecule's dynamic behavior and its ability to adopt specific conformations required for biological activity. Theoretical calculations can map the potential energy surface as a function of the dihedral angles around the P-O bonds, identifying low-energy conformers and the transition states that separate them.

While specific ab initio studies focusing exclusively on this compound are not extensively detailed in the literature, the principles derived from studies on pyrophosphoric acid and other pyrophosphate-containing molecules provide a robust framework for understanding its electronic and structural properties. The geometric parameters of the P-O-P linkage, the nature of the molecular orbitals involved in this bond, and the energetic barriers to conformational changes are all critical factors that can be elucidated through these computational methods.

Table 1: Calculated Geometric Parameters of the P-O-P Bridge in Pyrophosphoric Acid

ParameterValueComputational Method
P-O(bridge) Bond Length1.64 ÅSCF/6-31G
P-O-P Bond Angle128.4°SCF/6-31G

Research Applications and Broader Scientific Context

Utilization as a Reagent in Organic Synthesis

There is no readily available scientific literature detailing the use of dimethyl acid pyrophosphate as a standard reagent in organic synthesis for the following purposes:

Application as an Analog for Nucleotide Triphosphates in Biochemical Assays

While the study of nucleotide triphosphate (NTP) analogs is a broad field in biochemistry, there is no specific mention of this compound being used as a notable NTP analog in biochemical assays. Research in this area typically involves analogs with modified sugar, base, or triphosphate moieties to probe enzyme function, and this compound does not appear to be a compound of interest in this context.

Contribution to Enzyme Mechanism Studies

No studies were identified that specifically utilize this compound to investigate enzyme mechanisms. Research into enzymes that process pyrophosphate, such as inorganic pyrophosphatases, focuses on the hydrolysis of inorganic pyrophosphate (PPi) rather than a dimethylated derivative.

Bioengineering Strategies for Enhanced Isoprenoid Production

Bioengineering efforts to enhance isoprenoid production are centered on optimizing the metabolic pathways that produce IPP and DMAPP. There is no indication that this compound is used as a substrate, precursor, or regulatory molecule in these bioengineering strategies.

Design and Development of Sensing Ensembles for Pyrophosphate Anion

The detection of the pyrophosphate anion (PPi) is of significant interest in various biological and chemical processes. rsc.org Consequently, considerable research has been dedicated to the development of chemosensors for its selective recognition. These sensing ensembles often rely on principles of fluorescence or colorimetric changes upon binding to the pyrophosphate anion.

Fluorescent Sensing: Fluorescent chemosensors for pyrophosphate often utilize a receptor-spacer-fluorophore design. rsc.org The binding of the pyrophosphate anion to the receptor unit modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. Common strategies include:

Metal-ion complexes: Many sensors employ metal-ion complexes (e.g., Zn2+, Cu2+) as the binding site for pyrophosphate. The strong affinity between the metal ion and the pyrophosphate anion is a key aspect of this approach, allowing for detection in aqueous solutions. nih.gov

Hydrogen bonding interactions: Receptors that can form multiple hydrogen bonds with the pyrophosphate anion are also utilized for its recognition. rsc.org

Aggregation-Induced Emission (AIE): Some fluorescent probes exhibit enhanced emission upon aggregation induced by the binding of pyrophosphate. acs.org

Table 2: Examples of Fluorescent Probes for Pyrophosphate Detection

Probe Type Principle Detection Limit
Terpyridine-Zn complex Aggregation-induced emission 0.8 nM
Bis-coumarin derivative with Zn-DPA Fluorescence decrease 49 nM

Data compiled from various sources. nih.govrsc.orgacs.org

Nanoparticle-Based Sensing: Nanoparticles offer unique optical and physical properties that can be exploited for the development of highly sensitive pyrophosphate sensors.

Colorimetric Assays: Gold nanoparticles (AuNPs) are frequently used in colorimetric assays. The aggregation or disaggregation of AuNPs in the presence of pyrophosphate leads to a distinct color change that can be observed with the naked eye. rsc.org

Indicator-Displacement Assays: Functionalized silica (B1680970) or magnetic nanoparticles can be used in indicator-displacement assays. In this setup, a fluorescent indicator is initially bound to the nanoparticle surface and is released upon the competitive binding of pyrophosphate, resulting in a fluorescence signal. nih.govresearchgate.net

These sensing strategies are designed for the general detection of the pyrophosphate anion and are not specific to this compound. The principles, however, are fundamental to the broader field of anion recognition chemistry.

Q & A

Q. What are the most reliable synthetic routes for dimethyl acid pyrophosphate (DMAPP) in laboratory settings?

DMAPP synthesis typically involves enzymatic or chemical methods. For chemical synthesis, dimethyl esters (e.g., dimethyl 3-methyl-2-oxopentanedioate) can serve as precursors, with pyrophosphorylation achieved via coupling agents like carbodiimides. Enzymatic routes leverage prenyltransferases, such as geranyl pyrophosphate synthase (GPS), which catalyze the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form larger terpenoid precursors . Purification often employs ion-exchange chromatography or HPLC to isolate DMAPP from unreacted substrates.

Q. How can DMAPP be quantified in biological samples with high sensitivity?

Fluorometric assays, such as those optimized for dihydroxyacetone phosphate (DHAP), can be adapted for DMAPP detection. These methods use enzymatic coupling (e.g., via phosphatases) to release inorganic pyrophosphate (PPi), which is then quantified using fluorescent probes like 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) . Alternatively, chemosensors with metal-ion complexes (e.g., Zn²⁺ or Cu²⁺) exploit DMAPP’s high affinity for divalent cations, enabling colorimetric or fluorometric readouts in aqueous solutions .

Q. What role does DMAPP play in primary metabolic pathways?

DMAPP is a key intermediate in the mevalonate pathway, serving as a precursor for isoprenoid biosynthesis. It combines with IPP to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and other terpenoids essential for sterol biosynthesis, protein prenylation, and carotenoid production . In plants, DMAPP is critical for synthesizing volatile organic compounds and secondary metabolites like flavonoids .

Advanced Research Questions

Q. How do structural variations in DMAPP analogs affect enzyme-substrate interactions in terpene synthases?

The pyrophosphate moiety of DMAPP is critical for binding to the active sites of prenyltransferases. Structural studies on dihydropteroate synthase (DHPS) reveal that occupancy of the pyrophosphate pocket stabilizes enzyme loops, ensuring proper substrate orientation . Modifications to DMAPP’s methyl groups or phosphate chain (e.g., fluorinated analogs) can disrupt hydrogen bonding or electrostatic interactions, reducing catalytic efficiency. Computational docking and molecular dynamics simulations are used to predict binding affinities .

Q. What experimental strategies address the hydrolytic instability of DMAPP in aqueous buffers?

DMAPP’s pyrophosphate linkage is susceptible to hydrolysis, particularly in acidic or metal-ion-rich environments. Stabilization methods include:

  • Buffering : Use of Tris-HCl (pH 7.5–8.5) to minimize acid-catalyzed hydrolysis.
  • Chelators : EDTA or EGTA to sequester divalent cations that accelerate degradation.
  • Low-temperature storage : –20°C or lyophilization to prolong shelf life .
    Enzymatic assays should be performed under kinetic conditions to account for substrate depletion .

Q. How can metabolic engineering enhance DMAPP production in microbial systems?

Overexpression of the mevalonate pathway genes (e.g., mvaS, mvaE) in E. coli or yeast increases IPP/DMAPP flux. CRISPR-Cas9-mediated knockout of competing pathways (e.g., fatty acid biosynthesis) redirects carbon toward DMAPP. Modular co-culture systems, where one strain produces DMAPP and another converts it to high-value terpenoids, improve titers . Real-time monitoring via LC-MS or biosensors ensures dynamic pathway regulation .

Q. What analytical techniques resolve contradictions in DMAPP’s role across different organisms?

  • Isotopic labeling : ¹³C-glucose tracing tracks DMAPP incorporation into terpenoids in plants vs. microbes.
  • Gene knockout studies : Silencing GPS or DXS (1-deoxy-D-xylulose-5-phosphate synthase) in algae (e.g., Dunaliella viridis) clarifies species-specific pathway contributions .
  • Comparative metabolomics : LC-HRMS identifies DMAPP-derived metabolites under stress conditions (e.g., salinity or oxidative stress) .

Q. How does DMAPP interact with nucleic acid-processing enzymes, and what are the implications?

DMAPP’s pyrophosphate group mimics nucleic acid structures, potentially interfering with enzymes like DNA polymerases or exonucleases. For example, pyrophosphate linkages resist hydrolysis by Exo III and Pol II, suggesting steric hindrance or altered divalent cation coordination in active sites . This property is exploited in assays to study enzyme specificity or design polymerase inhibitors.

Methodological Guidance

Q. How should researchers design experiments to validate DMAPP’s interaction with novel enzymes?

  • Kinetic assays : Measure KmK_m and VmaxV_{max} using varying DMAPP concentrations.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics.
  • X-ray crystallography : Resolve enzyme-DMAPP co-crystal structures to identify key residues .
    Controls should include non-hydrolyzable analogs (e.g., methylene diphosphonate) to distinguish binding from catalysis .

Q. What literature search strategies ensure comprehensive coverage of DMAPP-related studies?

  • Use databases like PubMed and SciFinder with keywords: “dimethylallyl pyrophosphate,” “isoprenoid biosynthesis,” and “prenyltransferase.”
  • Filter by organism (e.g., “plant,” “microbial”) and methodology (e.g., “metabolic engineering,” “structural biology”) .
  • Cross-reference citations in foundational papers (e.g., terpene synthase studies) to identify undercited but relevant work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.